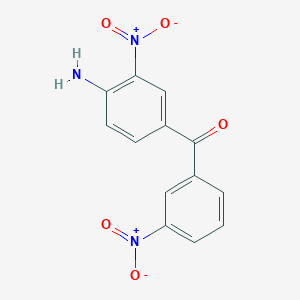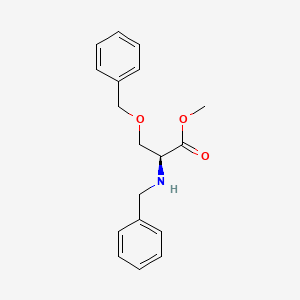
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline ring substituted with an ethoxy group at the 6-position and a hydroxymethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The ethoxy group is introduced through an ethylation reaction, followed by the formation of the oxadiazole ring via cyclization reactions. The hydroxymethyl group is then added through a hydroxymethylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The oxadiazole ring may interact with enzymes and proteins, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Methoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
- 5-(6-Chloroquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
- 5-(6-Fluoroquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
The uniqueness of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The hydroxymethyl group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
89046-51-5 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-(6-ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H13N3O4/c1-2-20-9-3-4-12-11(7-9)10(5-6-15-12)13-16-17(8-18)14(19)21-13/h3-7,18H,2,8H2,1H3 |
InChI Key |
AWNCEZVHWBVIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)C3=NN(C(=O)O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)


![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)


![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)

![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)
